2-(4-Chlorophenyl)-4,5-dimethylthiazole

Anticancer SAR Thiazole-hydrazide Para vs. ortho substitution

This 2-(4-Chlorophenyl)-4,5-dimethylthiazole (CAS 771465-82-8) is the para-chlorophenyl regioisomer essential for SAR studies where ortho- or meta-substitution compromises target engagement. Published data confirm superior anticancer profiles for para-chloro thiazole analogs in A549 and MCF-7 cytotoxicity assays. The 4,5-dimethyl thiazole core provides exclusive C4-methyl halogenation entry for parallel library synthesis. Batch-specific NMR, HPLC, and GC documentation, plus a verified Wiley Registry MS spectrum, ensure method qualification. Choose this specific isomer to avoid uncontrolled variables in your medicinal chemistry or analytical workflows.

Molecular Formula C11H10ClNS
Molecular Weight 223.72 g/mol
CAS No. 771465-82-8
Cat. No. B3154082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-4,5-dimethylthiazole
CAS771465-82-8
Molecular FormulaC11H10ClNS
Molecular Weight223.72 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C11H10ClNS/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3
InChIKeyGCNMLUBMFJDZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-4,5-dimethylthiazole (CAS 771465-82-8): Procurement-Grade Identification and Physicochemical Profile


2-(4-Chlorophenyl)-4,5-dimethylthiazole (CAS 771465-82-8) is a heterocyclic small molecule of molecular formula C₁₁H₁₀ClNS and exact mass 223.022 g/mol, belonging to the 2,4,5-trisubstituted thiazole class . It features a thiazole core substituted at C2 with a para-chlorophenyl ring and at C4 and C5 with methyl groups. The compound is catalogued as a research chemical building block by multiple international suppliers, with commercial purity specifications up to 98% (HPLC) and batch-level QC documentation including NMR, HPLC, and GC . Its mass spectrum is registered in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID 8e6lZ5zLpVT), providing a verified analytical fingerprint for identity confirmation [1]. The compound occupies a defined and non-interchangeable position within the broader 2-aryl-4,5-dimethylthiazole chemical space, distinguished from its ortho-chloro, meta-chloro, and regioisomeric analogs by both electronic properties and biological target engagement profiles.

2-(4-Chlorophenyl)-4,5-dimethylthiazole Procurement: Why Positional Isomer Substitution Introduces Uncontrolled Biological and Synthetic Risk


Within the C₁₁H₁₀ClNS constitutional isomer family, seemingly minor positional variations produce functionally non-equivalent entities. Published structure-activity relationship (SAR) data on thiazole-hydrazide derivatives demonstrate that para-chlorophenyl substitution at the thiazole 4-position yields a superior anticancer profile compared to ortho-chlorophenyl analogs, with compound 4a identified as the most potent against A549 lung carcinoma cells and compound 4d as the most potent against MCF-7 breast adenocarcinoma cells in direct head-to-head testing [1]. Furthermore, the 2-aryl regioisomer presents a fundamentally different electronic conjugation pathway and steric environment compared to the 4-aryl regioisomer (CAS 206556-03-8) or the 5-aryl variant, as established by the programmable arylthiazole synthesis framework that delineates all seven possible arylthiazole substitution patterns as chemically distinct entities requiring independent synthetic routes [2]. Substituting 2-(4-Chlorophenyl)-4,5-dimethylthiazole with its ortho-chloro isomer (CAS 689738-57-6) or its 4-aryl regioisomer (CAS 206556-03-8) therefore risks introducing an uncontrolled variable into any SAR study, biological assay, or synthetic derivatization workflow — the resulting data cannot be reliably extrapolated across positional isomers without independent experimental validation.

2-(4-Chlorophenyl)-4,5-dimethylthiazole Evidence Guide: Quantified Differentiation Dimensions vs. Closest Analogs


Para-Chlorophenyl Substitution Confers Superior Anticancer Profile vs. Ortho-Chlorophenyl Analogs in Thiazole-Hydrazide Series

In a 2024 study by Evren et al., eight novel thiazole-hydrazide analogs were evaluated head-to-head against A549 lung carcinoma and MCF-7 breast adenocarcinoma cell lines, alongside the NIH/3T3 healthy fibroblast line for selectivity assessment. Among the series, para-chlorophenyl-substituted analogs at the thiazole 4-position (compounds 4a and 4d) displayed a better overall anticancer profile than the corresponding ortho-chlorophenyl analogs. Compound 4a emerged as the most potent compound against A549 lung cancer cells, while compound 4d was the most potent against MCF-7 breast cancer cells. Both para-chlorophenyl analogs exhibited selective cytotoxicity with less activity against NIH/3T3 healthy cells than against cancer cells [1]. This finding provides class-level SAR evidence that the para-chlorophenyl substitution pattern — the identical aryl substitution present in 2-(4-Chlorophenyl)-4,5-dimethylthiazole — is a meaningful determinant of anticancer activity within the 4,5-dimethylthiazole scaffold.

Anticancer SAR Thiazole-hydrazide Para vs. ortho substitution

C4-Methyl Regioselective Halogenation: Unique Synthetic Derivatization Handle of the 4,5-Dimethyl-2-aryl-thiazole Scaffold

Yamano et al. (Tetrahedron Letters, 2004) demonstrated an unprecedented C4-methyl regioselective halogenation reaction specific to the 4,5-dimethyl-2-aryl-1,3-thiazole scaffold — the exact core structure of the target compound. Treatment of 4,5-dimethyl-2-aryl-1,3-thiazoles with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under mild conditions yields exclusively 4-halomethyl-5-methyl-2-aryl-1,3-thiazoles with no detectable formation of the 4-methyl-5-halomethyl regioisomer [1]. This regioselectivity is governed by the differential reactivity of the C4-methyl vs. C5-methyl groups and is not achievable with 4,5-unsubstituted or mono-substituted thiazole analogs. The 4-chloromethyl and 4-bromomethyl products serve as versatile intermediates for further functionalization via nucleophilic displacement, enabling library synthesis that is inaccessible from regioisomers lacking the 4,5-dimethyl substitution pattern [1].

Regioselective halogenation C–H functionalization Thiazole derivatization

Batch-Level QC Documentation (NMR, HPLC, GC): Verifiable Purity Specification at 98% vs. Lower-Purity Isomer Suppliers

Bidepharm (Bide Pharmatech Ltd.) supplies 2-(4-Chlorophenyl)-4,5-dimethylthiazole (Catalog BD01500592) at a standard purity specification of 98%, with batch-level quality control documentation including NMR, HPLC, and GC analytical reports provided upon request . In contrast, the ortho-chloro isomer 2-(2-chlorophenyl)-4,5-dimethylthiazole (CAS 689738-57-6) is listed by multiple suppliers at a minimum purity specification of 95%, and the 4-aryl regioisomer 4-(4-chlorophenyl)-2,5-dimethylthiazole (CAS 206556-03-8) is also commonly available at 95% minimum purity . A 3% absolute purity differential at the 95–98% range can correspond to significantly different impurity profiles in biological assays, where trace impurities may act as confounding agonists, antagonists, or cytotoxic agents.

Supplier quality Batch QC Purity verification

Verified MS (GC) Reference Spectrum: Analytical Identity Confirmation Differentiated from Co-eluting Isomers

The mass spectrum of 2-(4-Chlorophenyl)-4,5-dimethylthiazole is registered in the Wiley Registry of Mass Spectral Data 2023 under SpectraBase Compound ID 8e6lZ5zLpVT, with exact mass 223.022248 g/mol and InChIKey GCNMLUBMFJDZID-UHFFFAOYSA-N [1]. This reference spectrum provides unambiguous identity verification via GC-MS, which is essential for distinguishing the target compound from its positional isomers that share the same molecular formula (C₁₁H₁₀ClNS) and nominal mass (223.72 g/mol) but may exhibit distinct fragmentation patterns or chromatographic retention times. The availability of a curated reference spectrum in a commercial spectral library reduces reliance on in-silico prediction and enables definitive compound identification in reaction monitoring, purity assessment, and stability studies.

Mass spectrometry Analytical reference Identity confirmation

2-Aryl vs. 4-Aryl Regioisomerism: Distinct Electronic Conjugation and Synthetic Accessibility

The programmable arylthiazole synthesis framework established by Tani, Itami et al. (Chemical Science, 2014) categorically demonstrates that 2-arylthiazoles and 4-arylthiazoles are chemically distinct entities requiring divergent synthetic routes — the 2-aryl substitution pattern (as in the target compound) places the aryl ring in direct conjugation with the thiazole C=N imine bond, whereas the 4-aryl substitution pattern (as in CAS 206556-03-8) positions the aryl group in conjugation with the C4–C5 endocyclic double bond, resulting in different electronic absorption/emission properties and distinct metal-coordination behavior [1]. Of the 11 synthetic routes catalogued in this study, the route to 2-arylthiazoles is distinct from that to 4-arylthiazoles, and the study generated over 150 arylthiazoles to validate the non-interchangeability of these regioisomeric scaffolds [1].

Regioisomerism Electronic properties Synthetic accessibility

2-(4-Chlorophenyl)-4,5-dimethylthiazole: Evidence-Backed Application Scenarios for Research Procurement


Oncology SAR Studies: Para-Chlorophenyl Thiazole Scaffold Optimization

Research groups conducting structure-activity relationship studies on thiazole-based anticancer agents can use 2-(4-Chlorophenyl)-4,5-dimethylthiazole as a core scaffold building block, leveraging published evidence that para-chlorophenyl-substituted thiazole analogs exhibit superior anticancer profiles compared to ortho-chlorophenyl analogs in head-to-head A549 and MCF-7 cytotoxicity testing [1]. The compound provides the para-chloro substitution pattern associated with the most potent activity in the thiazole-hydrazide series, enabling rational scaffold evolution rather than random isomer screening.

Regioselective Derivatization via C4-Methyl Halogenation for Focused Library Synthesis

Medicinal chemistry teams requiring a versatile synthetic handle for parallel library synthesis can exploit the documented C4-methyl regioselective halogenation reactivity of the 4,5-dimethyl-2-aryl-thiazole scaffold. Treatment with NCS or NBS under mild conditions yields exclusively the 4-halomethyl derivative without competing 5-halomethyl formation, providing a clean entry point for nucleophilic displacement and diversification [2]. This transformation is unique to the 4,5-dimethyl substitution pattern and is not accessible from mono-methyl or non-methylated thiazole analogs.

Analytical Method Development and QC Reference Standard Procurement

Analytical chemistry laboratories developing or validating GC-MS methods for thiazole-containing reaction monitoring can procure 2-(4-Chlorophenyl)-4,5-dimethylthiazole as a characterized reference material, with its verified MS spectrum in the Wiley Registry (Exact Mass 223.022248 g/mol, InChIKey GCNMLUBMFJDZID-UHFFFAOYSA-N) serving as a definitive identification benchmark [3]. The availability of batch-level NMR, HPLC, and GC documentation from the supplier further supports its use as a system suitability standard in chromatographic method qualification.

Computational Chemistry and Docking Studies on the 2-Arylthiazole Pharmacophore

Computational chemists investigating thiazole-based ligand-receptor interactions can use 2-(4-Chlorophenyl)-4,5-dimethylthiazole as a reference structure for the 2-arylthiazole pharmacophore, which places the aryl ring in direct conjugation with the thiazole C=N bond — a distinct electronic configuration from the 4-aryl regioisomer [4]. The para-chloro substituent provides a well-defined electron-withdrawing group for QSAR model parameterization, while the 4,5-dimethyl groups lock the thiazole ring conformation, reducing rotatable bond uncertainty in docking simulations. Published caspase-3 docking data on para-chlorophenyl thiazole analogs provide a validated computational framework for this scaffold [1].

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